N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-methyl-3-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry. It features a unique structure that includes a sulfamoyl group and an oxazole derivative, making it a subject of interest for various scientific applications. The compound's molecular formula is , and it has a molecular weight of approximately 479.5 g/mol. Its chemical structure can be represented by the following SMILES notation: Cc1cccc(-n2ccc(=O)c(C(=O)Nc3ccc(S(=O)(=O)Nc4onc(C)c4C)cc3)n2)c1
.
This compound belongs to the class of benzamides and is characterized by the presence of sulfamoyl and nitro functional groups. It is classified as a pharmaceutical intermediate, potentially useful in the synthesis of biologically active molecules. The compound is cataloged under the CAS number 874208-63-6, which aids in its identification and procurement for research purposes .
The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-methyl-3-nitrobenzamide typically involves several key steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .
The molecular structure of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-methyl-3-nitrobenzamide can be visualized as follows:
The detailed structural data includes:
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-methyl-3-nitrobenzamide may undergo several chemical reactions relevant to its functionality:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study its mechanism of action .
The mechanism of action for N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-methyl-3-nitrobenzamide involves interaction with specific biological targets, potentially including enzymes or receptors involved in disease pathways.
Research indicates that compounds with similar structures have shown promise in inhibiting key metabolic pathways in cancer cells or modulating immune responses .
The physical properties of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-methyl-3-nitrobenzamide include:
Chemical properties include:
These properties are vital for determining appropriate storage conditions and potential applications in drug formulation .
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-methyl-3-nitrobenzamide has several potential applications in scientific research:
Continued research into this compound could reveal additional therapeutic potentials and broaden its application scope within medicinal chemistry .
CAS No.: 2226-71-3
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 3233-56-5